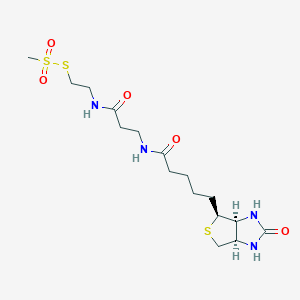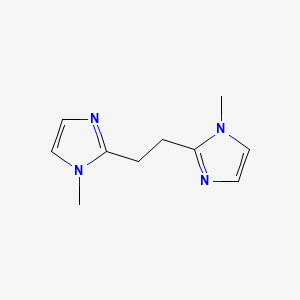
N-Biotinyl Propionylaminoethyl Methanethiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinyl Propionylaminoethyl Methanethiosulfate: is a compound widely used in the fields of biochemistry and molecular biology. It primarily serves as a cross-linking reagent for proteins and nucleic acids. This compound reacts with free thiol groups in biomolecules, initiating chemical cross-linking reactions that are essential for studying the structure, function, and interactions of proteins or nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl Propionylaminoethyl Methanethiosulfate involves several steps, starting from biotinylation of a precursor molecule. The process typically includes the following steps:
Biotinylation: Biotin is attached to a propionylaminoethyl group.
Methanethiosulfate Addition: The biotinylated compound is then reacted with methanethiosulfate under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Biotinylation: Using industrial bioreactors to biotinylate the precursor molecules.
Purification: Employing chromatographic techniques to purify the biotinylated product.
Final Reaction: Reacting the purified biotinylated compound with methanethiosulfate in large reactors to produce the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Biotinyl Propionylaminoethyl Methanethiosulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiol groups in biomolecules, replacing the methanethiosulfate group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Thiol-containing Biomolecules: These are the primary reactants for substitution reactions.
Mild Reducing Agents: Used in redox reactions to maintain the stability of the compound.
Major Products:
Cross-linked Proteins or Nucleic Acids: The primary products formed from the substitution reactions with thiol groups.
Applications De Recherche Scientifique
N-Biotinyl Propionylaminoethyl Methanethiosulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for studying the chemical properties of biomolecules.
Biology: Essential for cross-linking proteins and nucleic acids to study their interactions and functions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated products for various industrial applications
Mécanisme D'action
The mechanism of action of N-Biotinyl Propionylaminoethyl Methanethiosulfate involves its reaction with free thiol groups in biomolecules. The compound forms a covalent bond with the thiol group, resulting in the cross-linking of the biomolecule. This cross-linking is crucial for studying the structure and function of proteins and nucleic acids. The molecular targets include cysteine residues in proteins and thiol-containing nucleotides in nucleic acids .
Comparaison Avec Des Composés Similaires
N-Biotinyl Ethylenediamine Methanethiosulfate: Similar in structure but with an ethylenediamine group instead of a propionylaminoethyl group.
N-Biotinyl Hexamethylenediamine Methanethiosulfate: Contains a hexamethylenediamine group, offering different cross-linking properties.
Uniqueness: N-Biotinyl Propionylaminoethyl Methanethiosulfate is unique due to its specific propionylaminoethyl group, which provides distinct reactivity and stability compared to other biotinylated methanethiosulfate compounds. This uniqueness makes it particularly suitable for certain biochemical and molecular biology applications .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-(2-methylsulfonylsulfanylethylamino)-3-oxopropyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O5S3/c1-28(24,25)27-9-8-18-14(22)6-7-17-13(21)5-3-2-4-12-15-11(10-26-12)19-16(23)20-15/h11-12,15H,2-10H2,1H3,(H,17,21)(H,18,22)(H2,19,20,23)/t11-,12-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKYBORSQFKGOW-HUBLWGQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)](/img/new.no-structure.jpg)
![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)

![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)




![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)
